molecular formula C10H8F2O4 B1454084 (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid CAS No. 1250806-18-8

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid

Cat. No.: B1454084
CAS No.: 1250806-18-8
M. Wt: 230.16 g/mol
InChI Key: MQNFHTOGTMBNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid is an organic compound with the molecular formula C10H8F2O4 It is characterized by the presence of a dihydrobenzo[1,4]dioxin ring system substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-10(12,9(13)14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNFHTOGTMBNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Reactant of Route 3
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Reactant of Route 4
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Reactant of Route 5
Reactant of Route 5
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid
Reactant of Route 6
Reactant of Route 6
(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.